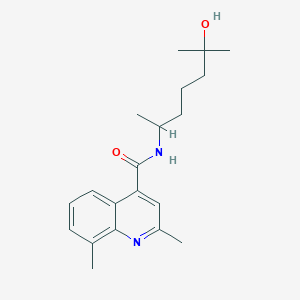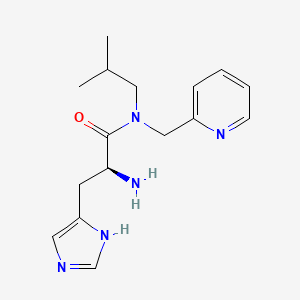
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide, also known as JP-45, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide exerts its therapeutic effects through the inhibition or modulation of various calcium channels in cells. Specifically, (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can inhibit the activity of ryanodine receptors and modulate the activity of the sarcoplasmic reticulum calcium release channel. This leads to a decrease in calcium release and can have potential therapeutic applications in diseases involving calcium dysregulation.
Biochemical and Physiological Effects
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can decrease the amplitude of calcium sparks in cardiac myocytes, which may have potential therapeutic applications in heart failure and arrhythmias.
Another study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can increase the force of contraction in skeletal muscle fibers, which may have potential therapeutic applications in muscular dystrophy and myopathies.
実験室実験の利点と制限
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has several advantages in lab experiments, including its ability to selectively modulate calcium channels and its potential therapeutic applications in various diseases. However, there are also limitations to using (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate its potential therapeutic applications in diseases involving calcium dysregulation, such as heart failure, arrhythmias, muscular dystrophy, and myopathies. Another direction is to develop more efficient and cost-effective synthesis methods for (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide. Additionally, further studies are needed to determine the optimal dosage and concentration of (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide for therapeutic applications.
合成法
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can be synthesized through a multistep process involving the reaction of various chemical compounds. One method involves the reaction of pyridine-2-methylamine with isobutyryl chloride to form N-isobutyl-2-methylpyridin-2-amine. This compound is then reacted with 1H-imidazole-4-carboxaldehyde to form 2-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propan-2-amine. The final step involves the stereoselective reduction of the compound to form (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide.
科学的研究の応用
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can inhibit the activity of ryanodine receptors, which are involved in the regulation of calcium release in cells. This inhibition can lead to a decrease in calcium release and may have potential therapeutic applications in diseases such as heart failure and arrhythmias.
Another study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can modulate the activity of the sarcoplasmic reticulum calcium release channel, which is involved in muscle contraction. This modulation can lead to potential therapeutic applications in diseases such as muscular dystrophy and myopathies.
特性
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12(2)9-21(10-13-5-3-4-6-19-13)16(22)15(17)7-14-8-18-11-20-14/h3-6,8,11-12,15H,7,9-10,17H2,1-2H3,(H,18,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBRFLOPNBASBD-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)C(CC2=CN=CN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)[C@H](CC2=CN=CN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5901345.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)
![2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5901363.png)
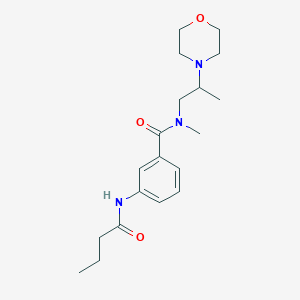
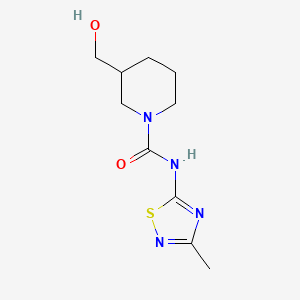
![(2-methoxyethyl)(4-methylbenzyl){[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}amine](/img/structure/B5901376.png)
![1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5901383.png)
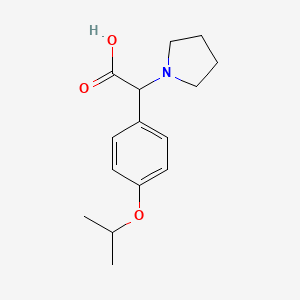
![(2-sec-butoxy-3-methoxybenzyl)[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5901400.png)
![N-(2-methoxyphenyl)-3-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)propanamide](/img/structure/B5901408.png)
![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)
![2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)
